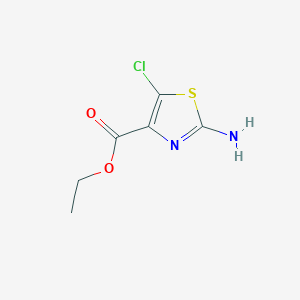

Ethyl 2-amino-5-chlorothiazole-4-carboxylate

Übersicht

Beschreibung

Ethyl 2-amino-5-chlorothiazole-4-carboxylate is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen in the ring structure, which often exhibit a wide range of biological activities. The compound is a variant of thiazole with specific substituents that may confer unique properties and potential applications, particularly in the field of medicinal chemistry.

Synthesis Analysis

The synthesis of ethyl 2-substituted-aminothiazole-4-carboxylate analogs, including those with chloro groups, has been described in the literature. These compounds are synthesized for their potential antitumor activity and have been tested against various human tumor cell lines. One such analog showed remarkable activity against the RPMI-8226 leukemia cell line, indicating the significance of the substitution pattern on the thiazole ring for anticancer activity .

Molecular Structure Analysis

The molecular structure of ethyl 2-aminothiazole derivatives has been studied using various spectroscopic techniques. For instance, the structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate was determined, and it was found that the molecules associate via hydrogen-bonded dimers, which is a common feature in thiazole derivatives that can influence their chemical behavior and interaction with biological targets .

Chemical Reactions Analysis

Ethyl 2-aminothiazole derivatives undergo various chemical transformations, leading to the formation of diverse compounds with potential biological activities. For example, ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate can be transformed into 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates upon treatment with aromatic amines, demonstrating the versatility of thiazole derivatives in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2-aminothiazole derivatives are influenced by their molecular structure. The presence of amino and carboxylate groups can lead to the formation of metal complexes, as seen in the synthesis of Mn, Co, Ni, and Cu complexes of ethyl 5-amino-2-(methylthio)thiazole-4-carboxylate. These complexes have been characterized by various techniques, including IR and UV-vis spectroscopy, and have shown molluscicidal activity against Biomphalaria alexandrina snails .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Ethyl 2-amino-5-chlorothiazole-4-carboxylate exhibits promising antimicrobial properties. Desai et al. (2019) demonstrated that its derivatives have significant antimicrobial activities against strains of bacteria (Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes) and fungi (Candida albicans, Aspergillus niger, and Aspergillus clavatus) (Desai, Bhatt, & Joshi, 2019). Similarly, Balkan et al. (2001) synthesized new thiazolo[4,5-d] pyrimidines starting from derivatives of ethyl 2-amino-5-chlorothiazole-4-carboxylate, showing significant inhibitory effects against Gram-positive bacteria and yeasts (Balkan, Urgun, & Özalp, 2001).

Chemical Synthesis and Modifications

This compound is also valuable in synthetic chemistry. Dovlatyan et al. (2004) explored its utility in the synthesis of N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives, showcasing its flexibility in producing various derivatives (Dovlatyan, Eliazyan, Pivazyan, Kazaryan, & Engoyan, 2004). Moreover, Baker and Williams (2003) demonstrated novel synthesis methods for 2-amino-1,3-thiazole-5-carboxylates using ethyl 2-amino-5-chlorothiazole-4-carboxylate as a precursor (Baker & Williams, 2003).

Photophysical Properties

In terms of photophysical properties, Amati et al. (2010) investigated the photochemical reactions and photophysical properties of derivatives of ethyl 2-amino-5-chlorothiazole-4-carboxylate, revealing their potential as singlet-oxygen sensitizers (Amati, Belviso, D’Auria, Lelj, Racioppi, & Viggiani, 2010).

Corrosion Inhibition

Additionally, the compound has been studied for its corrosion inhibition properties. Raviprabha and Bhat (2019) found that ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate, a derivative, effectively inhibits corrosion of AA6061 alloy in hydrochloric acid media (Raviprabha & Bhat, 2019).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . The hazard statements include H315-H319 . Precautionary statements include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 .

Relevant Papers The relevant papers related to Ethyl 2-amino-5-chlorothiazole-4-carboxylate include studies on its synthesis , its use as an intermediate in synthesizing 2-Chloro-5-thiazolecarboxylic Acid , and its role as a metabolite of thiamethoxam, clothianidin, and dinotefuran in mice .

Wirkmechanismus

Mode of Action

The mode of action of Ethyl 2-amino-5-chlorothiazole-4-carboxylate is currently unknown due to the lack of research on this specific compound . The compound’s interaction with its targets and the resulting changes would depend on the nature of these targets, which are yet to be identified.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For Ethyl 2-amino-5-chlorothiazole-4-carboxylate, it is recommended to keep it in a dark place, sealed in dry conditions, and stored in a freezer under -20°C . These conditions help maintain the stability of the compound, ensuring its efficacy when used.

Eigenschaften

IUPAC Name |

ethyl 2-amino-5-chloro-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2S/c1-2-11-5(10)3-4(7)12-6(8)9-3/h2H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JILQJAVCOAVWCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10617941 | |

| Record name | Ethyl 2-amino-5-chloro-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-5-chlorothiazole-4-carboxylate | |

CAS RN |

136539-01-0 | |

| Record name | Ethyl 2-amino-5-chloro-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

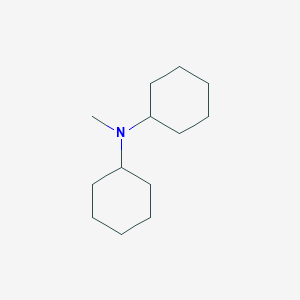

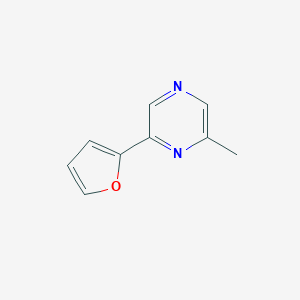

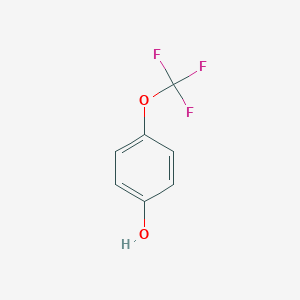

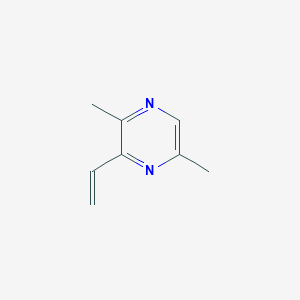

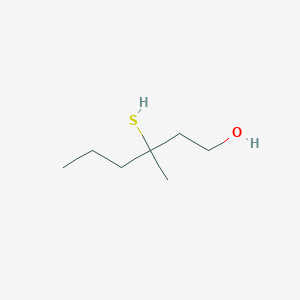

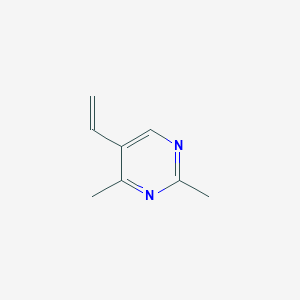

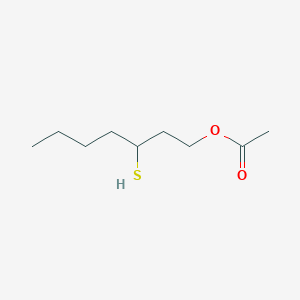

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,11R)-6-Hydroxy-11-prop-1-en-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-3-one](/img/structure/B149218.png)

![[3-(3-Methylbut-3-enyl)oxiran-2-yl]methanol](/img/structure/B149222.png)